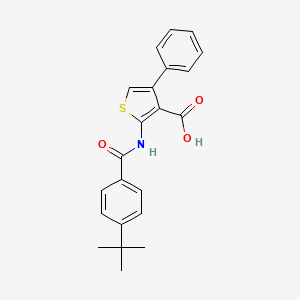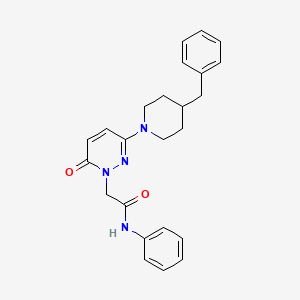
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science
准备方法
合成路线及反应条件
2-(4-叔丁基苯甲酰胺)-4-苯基噻吩-3-羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括:
噻吩环的形成: 噻吩环可以通过Gewald反应合成,该反应涉及酮、氰基乙酰胺和元素硫的缩合。
苯基的引入: 苯基可以通过Suzuki-Miyaura偶联反应引入,其中苯基硼酸在钯催化剂的存在下与卤代噻吩衍生物反应.
酰胺化反应: 叔丁基苯甲酰胺基团可以通过酰胺化反应引入,其中4-叔丁基苯甲酸在偶联试剂(如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑))的存在下与胺功能化的噻吩衍生物反应.
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大规模上进行,利用连续流动反应器和优化的反应条件,以确保高产率和纯度。使用自动化合成和纯化系统对于满足工业标准至关重要。
化学反应分析
反应类型
氧化: 噻吩环可以进行氧化反应,通常形成亚砜或砜。
还原: 羧酸基团的还原可以生成相应的醇。
取代: 亲电芳香取代可以在噻吩环上发生,从而允许进一步功能化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 使用还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 亲电试剂如溴 (Br₂) 或氯化剂可以在温和条件下使用。
主要产物
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 卤代噻吩衍生物。
科学研究应用
化学
在化学领域,2-(4-叔丁基苯甲酰胺)-4-苯基噻吩-3-羧酸被用作合成更复杂分子的构建块。其独特的结构允许各种功能化,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,该化合物可用于研究噻吩衍生物与生物大分子之间的相互作用。其结构特征使其成为研究酶抑制和蛋白质结合的候选化合物。
医药
在药物化学中,该化合物因其潜在的抗炎和抗癌特性而被研究。 已知叔丁基苯甲酰胺基团的存在会增强某些药物的选择性和效力 .
工业
在工业领域,该化合物可用于开发有机半导体和导电聚合物。其噻吩核心提供了优异的电子性能,使其适用于有机电子和光伏领域。
作用机制
2-(4-叔丁基苯甲酰胺)-4-苯基噻吩-3-羧酸的作用机制涉及其与特定分子靶标的相互作用。在药物应用中,它可能抑制参与炎症途径或癌细胞增殖的酶。叔丁基苯甲酰胺基团增强了其对这些靶标的结合亲和力和选择性,而噻吩环则有助于其整体稳定性和电子性能。
相似化合物的比较
类似化合物
- 2-(4-甲基苯甲酰胺)-4-苯基噻吩-3-羧酸
- 2-(4-氯苯甲酰胺)-4-苯基噻吩-3-羧酸
- 2-(4-甲氧基苯甲酰胺)-4-苯基噻吩-3-羧酸
独特性
与类似化合物相比,2-(4-叔丁基苯甲酰胺)-4-苯基噻吩-3-羧酸由于叔丁基的存在而具有独特性。这种庞大的取代基可以显着影响化合物的空间和电子性质,增强其在各种应用中的稳定性和选择性。叔丁基还提供了更高的亲脂性,这可以改善化合物在药物应用中的生物利用度和膜渗透性。
属性
分子式 |
C22H21NO3S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI 键 |
SBKLQRORXWIPGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
methanone](/img/structure/B12162915.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)
